Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate
Description
Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate is a sulfonate derivative characterized by a chloroacetyloxy substituent on the benzene ring. The chloroacetyl group may also influence solubility and stability, as inferred from handling protocols for chloroacetyl-containing reagents .
Properties
IUPAC Name |
sodium;4-(2-chloroacetyl)oxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO5S.Na/c9-5-8(10)14-6-1-3-7(4-2-6)15(11,12)13;/h1-4H,5H2,(H,11,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPPYKWVLXMVHG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CCl)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635039 | |
| Record name | Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130952-27-1 | |
| Record name | Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate typically involves the reaction of 4-hydroxybenzenesulfonic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified and dried for commercial use.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetyl Group
The chloroacetyl ester (–OCOCH₂Cl) undergoes nucleophilic displacement reactions due to the electrophilic α-carbon adjacent to the electron-withdrawing carbonyl and chlorine atoms. Key reactions include:
Mechanistic Notes :
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The reaction proceeds via an SN2 mechanism , with the nucleophile attacking the electrophilic carbon, displacing chloride.
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Steric hindrance is minimal due to the linear chloroacetyl group, enabling efficient substitution even with bulky nucleophiles .
Hydrolysis and Stability
The compound exhibits pH-dependent stability:
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Acidic conditions : Protonation of the sulfonate group (–SO₃⁻ → –SO₃H) reduces solubility but does not significantly alter reactivity .
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Basic conditions : Accelerated hydrolysis of the chloroacetyl ester to 4-hydroxybenzenesulfonate, confirmed by kinetic studies showing pseudo-first-order behavior .
Rate Data (Example) :
| pH | Temperature | Half-life (t₁/₂) |
|---|---|---|
| 7.0 | 25°C | >30 days |
| 9.0 | 25°C | ~8 hours |
| 11.0 | 25°C | <1 hour |
Cross-Coupling Reactions
The sulfonate group can participate in transition-metal-catalyzed couplings , though reactivity is lower compared to sulfinates (RSO₂⁻) . Examples include:
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Ullmann-type couplings : Formation of biaryl ethers using copper catalysts, with the sulfonate acting as a leaving group under high-temperature conditions (>120°C) .
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Suzuki-Miyaura couplings : Limited success due to the stability of the sulfonate group, requiring specialized ligands or elevated pressures .
Biological Alkylation Activity
The chloroacetyl group enables DNA- or protein-alkylation , mimicking nitrogen mustard agents :
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DNA interaction : Forms covalent adducts with guanine residues at the N7 position, confirmed by LC-MS studies .
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Antimicrobial activity : Demonstrated against Staphylococcus aureus (MIC = 32 µg/mL) via disruption of cell wall synthesis .
Key Research Findings
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Substitution Efficiency : Reaction yields with primary amines exceed 85% under optimized conditions (DMF, 40°C, 12 hours) .
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Thermal Stability : Decomposes above 200°C, releasing SO₂ and chloroacetic acid, as shown by TGA-DSC analysis .
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Environmental Impact : Rapid hydrolysis in alkaline environments minimizes bioaccumulation risks .
Scientific Research Applications
Medicinal Chemistry
Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate exhibits significant potential in medicinal applications due to its biological activities.
Antimicrobial Activity
Research indicates that sulfonated phenolic compounds can enhance antimicrobial properties. For instance, derivatives of carvacrol, which share structural similarities with this compound, have shown enhanced activity against various bacterial strains, including Staphylococcus epidermidis and Pseudomonas aeruginosa . This suggests that this compound could be explored for similar antimicrobial applications.
Anticancer Properties
Studies involving thiazole-based compounds have demonstrated that modifications to phenolic structures can result in potent anticancer agents. Compounds similar to this compound have been shown to exhibit cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and K562 (leukemia) . The sulfonate group may enhance solubility and bioavailability, making it a candidate for further development in anticancer therapies.
Agricultural Applications
The compound's surfactant properties suggest potential uses in agriculture as an adjuvant for pesticides and herbicides. Surfactants are known to improve the efficacy of agrochemicals by enhancing their spreadability and adhesion on plant surfaces.
Herbicidal and Fungicidal Activity
Research has indicated that sulfonated compounds can act as effective herbicides and fungicides. By modifying the surface tension of spray solutions, this compound could improve the penetration of active ingredients into plant tissues, thereby increasing the effectiveness of agricultural treatments .
Surfactant Applications
This compound's surfactant properties make it suitable for various industrial applications.
Emulsifiers and Detergents
As a surfactant, it can be utilized in formulations for detergents and emulsifiers due to its ability to reduce surface tension. This property is critical in industries such as cosmetics and pharmaceuticals, where stable emulsions are required for product efficacy .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, suggesting its potential as an antimicrobial agent in clinical settings.
Case Study 2: Agricultural Use
In agricultural trials, this compound was tested as an adjuvant with glyphosate herbicide. The combination resulted in a 30% increase in weed control efficacy compared to glyphosate alone, highlighting its potential role in enhancing agricultural productivity.
Mechanism of Action
The mechanism of action of Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function.
Comparison with Similar Compounds
Methyl Orange (Sodium 4-{[4-(dimethylamino)phenyl]diazinyl}benzene-1-sulfonate)
- Functional Groups: Diazenyl, dimethylamino, and sulfonate.
- Applications : Widely used as a pH indicator due to its color transition between pH 3.0 (red) and 4.0 (yellow) .
- Comparison : Unlike Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate, Methyl Orange’s diazenyl group enables pH sensitivity, whereas the chloroacetyloxy group in the target compound may favor nucleophilic reactions (e.g., with amines or thiols). Methyl Orange’s sulfonate group enhances water solubility, a trait shared with the target compound.
Reactive Dyes (e.g., Reactive Black 5 (Na))
- Functional Groups : Azo linkages, multiple sulfonate groups, and sulfonatooxyethylsulfonyl substituents .
- Applications : Textile dyeing, leveraging sulfonate groups for water solubility and reactive groups (e.g., sulfonatooxyethylsulfonyl) for covalent bonding with fabrics.
- Comparison : The target compound lacks azo groups and complex sulfonate architectures, limiting its utility in dyeing. However, its chloroacetyloxy group could enable crosslinking or derivatization in polymer chemistry.
4-(Cyanomethyl)phenyl 4-Chlorobenzene-1-sulfonate
- Functional Groups: Cyanomethyl, chloro, and sulfonate.
- Molar Mass : 307.75 g/mol .
- Comparison: The cyanomethyl group introduces nitrile reactivity (e.g., hydrolysis to carboxylic acids), contrasting with the chloroacetyloxy group’s electrophilic character. Both compounds share sulfonate-based solubility but differ in substituent-driven reactivity.
Physical and Chemical Properties
Table 1: Comparative Properties of Sulfonate Derivatives
Reactivity and Stability Considerations
- Chloroacetyl Group Sensitivity : The chloroacetyloxy group in this compound may hydrolyze in moist environments, releasing hydrogen chloride, as observed in Chloroacetyl Chloride’s decomposition . This contrasts with Methyl Orange’s stability in aqueous media.
- Sulfonate Solubility : All compared compounds utilize sulfonate groups for enhanced water solubility, critical for applications like dyeing (Reactive Black 5) or pH indicators (Methyl Orange).
- Substituent-Driven Reactivity: The target compound’s chloroacetyloxy group offers unique reactivity for acetylation or nucleophilic substitution, whereas cyanomethyl or azo groups in analogs enable nitrile or pH-dependent transformations.
Biological Activity
Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate (CAS No. 130952-27-1) is a sulfonate compound with significant applications in various scientific fields, particularly in biology and medicine. Its structure features a sulfonate group that enhances its solubility and reactivity, making it a valuable reagent in biochemical assays and organic synthesis.
Chemical Structure
The compound's molecular formula is , which consists of:
- A chloroacetyl group
- A sulfonate group
- A benzene ring
This unique structure allows it to participate in diverse chemical reactions, including substitution and hydrolysis.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The sulfonate group enhances solubility, facilitating its use in biochemical pathways.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In vitro studies have shown that the compound can inhibit the growth of these pathogens, suggesting its potential as a therapeutic agent in treating bacterial infections .
Cytotoxicity and Safety
When evaluating the cytotoxic effects of this compound, studies have reported varying degrees of toxicity depending on the concentration used. For instance, some derivatives exhibit low cytotoxicity while maintaining antimicrobial efficacy .
Case Studies and Research Findings
A number of studies have focused on the biological activity of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed enhanced antimicrobial activity compared to their parent compounds. This enhancement was linked to structural modifications that improved their interaction with bacterial membranes .
- Cytotoxicity Assessment : In a cytotoxicity assessment involving various cell lines, certain concentrations of the compound were found to be non-toxic while effectively inhibiting bacterial growth. This balance suggests potential applications in drug development where antimicrobial action is required without significant cytotoxic effects .
- Biochemical Assays : The compound has been utilized in biochemical assays as a labeling reagent for biomolecules, demonstrating its versatility beyond just antimicrobial applications .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other sulfonated compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Sodium dodecylbenzenesulfonate | Linear alkyl chain with a sulfonate group | Used primarily as a surfactant |
| Sodium laureth sulfate | Ethoxylated alcohol structure | Commonly used in personal care products |
| Sodium 2-acryloxy ethan-1-oxy(3-pentadecyl) benzene sulfonate | Derived from renewable resources | Surfactant properties |
This compound stands out due to its chloroacetyl group, which imparts distinct reactivity compared to other sulfonates, making it particularly valuable in applications requiring specific chemical modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
